molecular formula C11H13BrO3 B14020548 Methyl 3-bromo-2-ethoxy-5-methylbenzoate

Methyl 3-bromo-2-ethoxy-5-methylbenzoate

Cat. No.: B14020548
M. Wt: 273.12 g/mol
InChI Key: XZIKSIXNSDICMG-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-ethoxy-5-methylbenzoate is an organic compound with the molecular formula C11H13BrO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, ethoxy, and methyl groups. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2-ethoxy-5-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 2-ethoxy-5-methylbenzoic acid, followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step can be carried out using sulfuric acid or hydrochloric acid as a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-ethoxy-5-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding methyl 3-ethoxy-5-methylbenzoate.

    Oxidation Reactions: The ethoxy group can be oxidized to form the corresponding carboxylic acid derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of methyl 3-azido-2-ethoxy-5-methylbenzoate or methyl 3-thiocyanato-2-ethoxy-5-methylbenzoate.

    Reduction: Formation of methyl 3-ethoxy-5-methylbenzoate.

    Oxidation: Formation of 3-bromo-2-ethoxy-5-methylbenzoic acid.

Scientific Research Applications

Methyl 3-bromo-2-ethoxy-5-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-ethoxy-5-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and ethoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The methyl group can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution.

Comparison with Similar Compounds

Methyl 3-bromo-2-ethoxy-5-methylbenzoate can be compared with other similar compounds, such as:

    Methyl 3-bromo-2-methoxy-5-methylbenzoate: Similar structure but with a methoxy group instead of an ethoxy group. This difference can affect the compound’s reactivity and solubility.

    Methyl 2-bromo-5-methoxybenzoate: Lacks the ethoxy and methyl groups, resulting in different chemical properties and applications.

    Methyl 3-bromo-5-ethoxy-2-methylbenzoate: Similar structure but with different positions of the substituents on the benzene ring, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

methyl 3-bromo-2-ethoxy-5-methylbenzoate

InChI

InChI=1S/C11H13BrO3/c1-4-15-10-8(11(13)14-3)5-7(2)6-9(10)12/h5-6H,4H2,1-3H3

InChI Key

XZIKSIXNSDICMG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C)C(=O)OC

Origin of Product

United States

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